4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a piperazine ring attached to a 3-methylphenyl group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or through the Ugi reaction.
Attachment of the 3-Methylphenyl Group: The piperazine derivative is then reacted with a 3-methylphenyl halide under basic conditions to form the desired substituted piperazine.
Formation of the Pyrimidine Ring: The final step involves the condensation of the substituted piperazine with an appropriate pyrimidine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmacology: It is being evaluated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Biological Research: The compound is used in molecular docking studies to understand its interaction with proteins involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves:
Inhibition of ER Stress and Apoptosis: The compound reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells.
Inhibition of NF-kB Pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine moiety and have various pharmacological activities.
Uniqueness
4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit ER stress and the NF-kB pathway makes it a promising candidate for further research in neuroprotection and anti-inflammatory therapies .
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4/c1-3-15-12-17(19-13-18-15)21-9-7-20(8-10-21)16-6-4-5-14(2)11-16/h4-6,11-13H,3,7-10H2,1-2H3 |
InChI Key |
ZSICKIDFCQSMMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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